
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine
Overview
Description
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a chemical compound with the molecular formula C12H7ClF3NO . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, is a significant area of research in the agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular weight of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is 273.64 . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is 275.8±35.0 °C, and its predicted density is 1.366±0.06 g/cm3 .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs), such as 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine , play a significant role in the development of agrochemicals. They are used as key structural motifs in active ingredients that protect crops from pests. The introduction of TFMP derivatives like fluazifop-butyl marked the beginning of their use in the agrochemical market, and since then, over 20 new TFMP-containing agrochemicals have been named .
Pharmaceutical Industry
In pharmaceuticals, several drugs containing the TFMP moiety have been approved, and many more are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Synthesis of Active Ingredients
The compound serves as an intermediate in the synthesis of various active ingredients. Its structural properties facilitate the creation of molecules that exhibit desired biological activities, making it a valuable component in the synthesis process .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. A couple of veterinary products containing the TFMP structure have been granted market approval, highlighting its importance in this field .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, which includes compounds like 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine , is a growing research area. These compounds are essential in creating materials with unique biological activities and physical properties .
Drug Development
Fluorine substitution, as seen in TFMP derivatives, is widely studied in drug development. It is used to improve biological activity, chemical or metabolic stability, and to create compounds with enhanced pharmacological properties .
Functional Materials
The incorporation of TFMP derivatives into functional materials is an emerging field of study. The unique properties imparted by the fluorine atoms can lead to the development of novel materials with specialized functions .
Catalysis
In catalysis, the TFMP group can influence the reactivity and selectivity of catalysts. Researchers are exploring the potential of TFMP derivatives to create more efficient and selective catalytic processes .
Future Directions
properties
IUPAC Name |
2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRREMNDRTYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





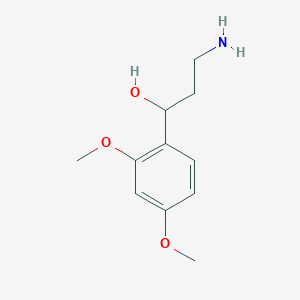
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)
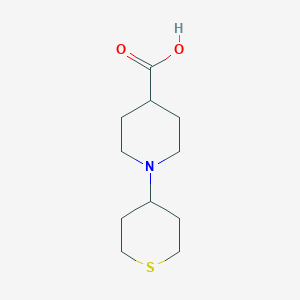


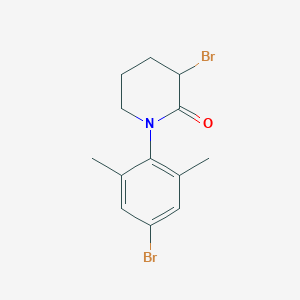
![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
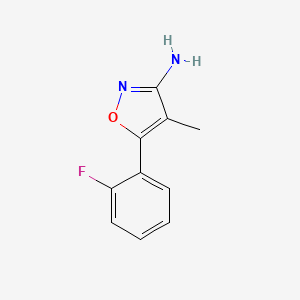
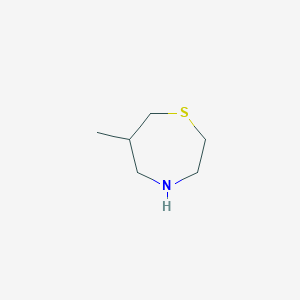
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

